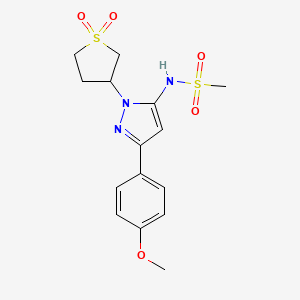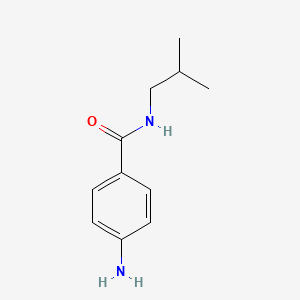
4-amino-N-(2-methylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-amino-N-(2-methylpropyl)benzamide” is a chemical compound with the CAS Number: 38681-73-1 . It has a molecular weight of 192.26 and its IUPAC name is 4-amino-N-isobutylbenzamide . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for “4-amino-N-(2-methylpropyl)benzamide” is 1S/C11H16N2O/c1-8(2)7-13-11(14)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “4-amino-N-(2-methylpropyl)benzamide” are not available, there are studies on the reactions of similar compounds .
Physical And Chemical Properties Analysis
“4-amino-N-(2-methylpropyl)benzamide” is a powder that is stored at room temperature . Its molecular weight is 192.26 .
Aplicaciones Científicas De Investigación
Antiproliferative Activity and Cancer Research
4-Amino-N-(2-methylpropyl)benzamide derivatives have been synthesized and studied for their antiproliferative activities, particularly in the context of cancer research. Specifically, these compounds have shown potent cytotoxic activity against cancer cell lines like MCF-7 (breast cancer) and liver A549 cancer cell lines. Molecular docking studies suggest that these compounds could act as agonists for human σ1 receptors, indicating their potential in anti-cancer drug design (Youssef et al., 2020).
Antibacterial Properties
Compounds related to 4-Amino-N-(2-methylpropyl)benzamide, such as 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, have demonstrated antibacterial activity. These compounds have been synthesized and characterized, showing effectiveness against both gram-positive and gram-negative bacteria, indicating their potential use in antibacterial applications (Adam et al., 2016).
Applications in Medicinal Chemistry
The synthesis of various benzamide derivatives, including 4-Amino-N-(2-methylpropyl)benzamide-related compounds, has been a focus in medicinal chemistry due to their potential biological applications. These compounds have been evaluated for their inhibitory potential against enzymes like human recombinant alkaline phosphatase and ecto-5′-nucleotidases, highlighting their potential significance in medicinal chemistry (Saeed et al., 2015).
Spectroscopy and Structural Analysis
Research has also been conducted on the spectroscopic and structural analysis of benzamide derivatives. Studies on electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized with benzamide derivatives offer insights into their structural characteristics and potential applications in analytical chemistry (Harvey, 2000).
Magnetic Studies and Material Science
Some derivatives of 4-Amino-N-(2-methylpropyl)benzamide have been studied for their magnetic properties and potential applications in material science. For instance, the synthesis and structural characterization of manganese complexes containing amine-(amido or amidato)-phenolato type ligands have been explored, offering insights into their magnetic behaviors and potential applications in material science (Mitsuhashi et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)7-13-11(14)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBYYILLICOJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2-methylpropyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-3-carboxamide](/img/structure/B2626820.png)
![(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2626822.png)
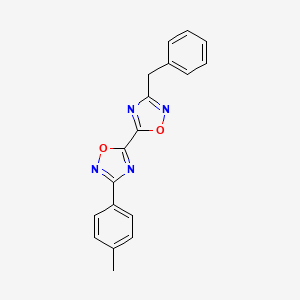
![N-(benzo[d][1,3]dioxol-5-yl)-3-propionamidobenzofuran-2-carboxamide](/img/structure/B2626824.png)


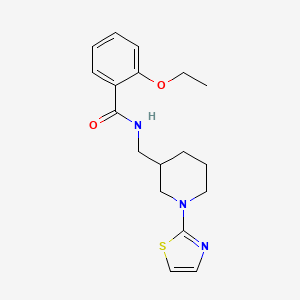
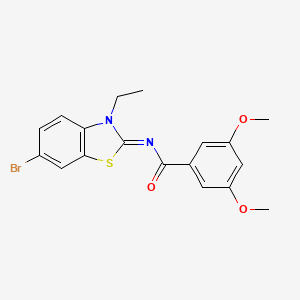

![7-butyl-N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2626833.png)
![Ethyl 4-methoxy-3-{[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2626834.png)
![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2626839.png)
![(3-Methoxy-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2626841.png)
